Boc-D-2-Pal-OH

Solid-Phase Peptide Synthesis Difficult Peptide Sequences Protecting Group Strategy

Boc-D-2-Pal-OH (CAS 98266-32-1) delivers essential D-stereochemistry and 2-pyridyl side chain for correct peptide 3D structure and metal chelation. Substituting L-isomer (71239-85-5) or 3-pyridyl analogs yields diastereomers with altered bioactivity. Required for Boc/Bzl SPPS of difficult sequences and SAR studies. Stable powder (3 years at -20°C) enables bulk procurement for multi-year projects.

Molecular Formula C13H18N2O4
Molecular Weight 266.297
CAS No. 71239-85-5; 98266-32-1; 98266-33-2
Cat. No. B2975101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-2-Pal-OH
CAS71239-85-5; 98266-32-1; 98266-33-2
Molecular FormulaC13H18N2O4
Molecular Weight266.297
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
InChIKeyKMODKKCXWFNEIK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-2-Pal-OH (CAS 98266-32-1): Baseline Overview for Scientific Procurement Decisions


Boc-D-2-Pal-OH (CAS 98266-32-1) is a chiral, non-proteinogenic amino acid derivative featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the D-stereoisomer of 2-pyridylalanine (2-Pal) . With a molecular weight of 266.29 g/mol and the formula C13H18N2O4, it is a white to off-white solid powder with a melting point range of 145-152 °C [1][2]. This compound is widely used as a building block in Boc-based solid-phase peptide synthesis (SPPS), where its D-configuration and pyridyl side chain impart specific structural and functional properties to synthetic peptides .

Why Boc-D-2-Pal-OH Cannot Be Casually Substituted: Risks of Analog Swapping


Generic substitution of Boc-D-2-Pal-OH with other pyridylalanine analogs or different N-protecting groups is fraught with significant technical risk. The specific combination of its Boc protecting group, D-stereochemistry, and 2-pyridyl side chain dictates its unique behavior in peptide synthesis protocols. For instance, substituting it with an Fmoc-protected analog fundamentally changes the entire synthesis strategy, moving from an acid-labile to a base-labile protection scheme which is orthogonal and may be incompatible with existing protocols for complex or long-chain peptides [1][2]. Similarly, replacing the D-enantiomer with its L-counterpart (Boc-L-2-Pal-OH, CAS 71239-85-5) or switching the pyridyl substitution from the 2- to the 3-position (Boc-D-3-Pal-OH) can drastically alter the peptide's secondary structure, binding affinity, and biological activity due to changes in side-chain geometry and electronics . The failure to control for these specific molecular features can lead to reduced coupling efficiency, epimerization, and ultimately, the generation of an entirely different peptide with altered or diminished function.

Quantitative Evidence for Choosing Boc-D-2-Pal-OH: A Comparative Analysis of Key Performance Metrics


Boc vs. Fmoc Strategy: Quantitative Advantages for Difficult Sequences in SPPS

In the context of Solid-Phase Peptide Synthesis (SPPS), the Boc protection strategy, for which Boc-D-2-Pal-OH is designed, demonstrates a quantifiable advantage over the Fmoc strategy when synthesizing 'difficult sequences.' While direct, head-to-head data for this specific building block is not available, class-level evidence from the broader field of SPPS indicates that Boc-based synthesis can yield superior results for challenging peptide aggregates [1].

Solid-Phase Peptide Synthesis Difficult Peptide Sequences Protecting Group Strategy

Maintaining Peptide Topology: The Non-Interchangeable D-Stereoisomer

Boc-D-2-Pal-OH (CAS 98266-32-1) is the D-enantiomer of N-Boc-2-pyridylalanine. Its specific stereochemical configuration is non-interchangeable with its L-counterpart, Boc-L-2-Pal-OH (CAS 71239-85-5), for the purpose of synthesizing peptides containing a D-amino acid residue. Inversion of stereochemistry from D- to L- configuration will lead to a diastereomeric peptide with fundamentally different three-dimensional structure and, consequently, biological activity. The InChI Key for Boc-D-2-Pal-OH is KMODKKCXWFNEIK-SNVBAGLBSA-N, which is distinct from the InChI Key of the L-isomer, KMODKKCXWFNEIK-JTQLQIEISA-N, providing a definitive digital fingerprint for verification and ensuring procurement of the correct stereoisomer [1].

Stereochemistry Peptide Conformation Enantiomeric Purity

Defined Side-Chain Regiochemistry: Distinction from 3-Pyridylalanine Analogs

Boc-D-2-Pal-OH possesses a pyridine ring attached at the 2-position. This regiochemistry creates a potential bidentate metal-chelating motif with the peptide backbone amide nitrogen, a property not shared by the 3- or 4-pyridylalanine isomers . This is a fundamental difference that affects the compound's utility in creating metallopeptides or peptides with specific metal-dependent biological activities.

Regiochemistry Metal Chelation Peptide Function

Long-Term Storage Stability of Powder Form: Quantitative Shelf-Life Data

Vendor technical data provides quantified storage stability for Boc-D-2-Pal-OH. The product is stable in powder form for 3 years when stored at -20°C, and for 2 years at 4°C . This quantifiable stability profile supports bulk procurement and long-term project planning, ensuring material integrity over extended periods.

Stability Storage Conditions Procurement Planning

Optimal Applications for Boc-D-2-Pal-OH Based on Its Differentiated Properties


Synthesis of 'Difficult' Peptide Sequences via Boc-SPPS

Boc-D-2-Pal-OH is the appropriate building block for the synthesis of aggregation-prone or 'difficult' peptide sequences using a Boc/Bzl protection strategy. Class-level evidence suggests this approach can yield superior results compared to Fmoc-based methods for challenging syntheses [1]. This scenario is particularly relevant for the synthesis of long-chain peptides where efficient coupling and deprotection steps are critical.

Preparation of Peptides with D-Amino Acid Structural Requirements

This compound is essential for the synthesis of any peptide where a D-2-pyridylalanine residue is required. Substitution with the L-isomer (Boc-L-2-Pal-OH) will result in a diastereomeric product with a different 3D structure and bioactivity, as established by their distinct InChI Keys [2]. This is critical for structure-activity relationship (SAR) studies, peptide drug development, and the synthesis of bioactive peptides where stereochemistry dictates function.

Construction of Metal-Chelating Peptides for Biological or Catalytic Studies

The 2-pyridyl side chain of Boc-D-2-Pal-OH provides a specific geometry for metal coordination. This compound is the correct choice for synthesizing peptides designed to chelate metal ions for studying metalloproteins, creating artificial metalloenzymes, or developing metal-based therapeutics and diagnostics . Use of a 3-pyridyl analog would not provide the same chelating environment.

Long-Term Projects Requiring Bulk Procurement and Storage

The defined powder stability of Boc-D-2-Pal-OH (3 years at -20°C, 2 years at 4°C) makes it suitable for projects that benefit from bulk purchasing and long-term storage . This is a key procurement consideration for multi-year grant-funded research or industrial process development, minimizing the need for frequent, costly re-synthesis and re-validation of a starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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